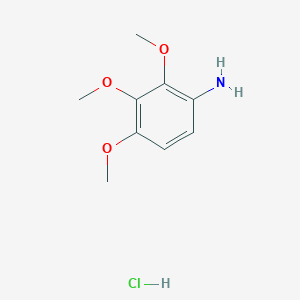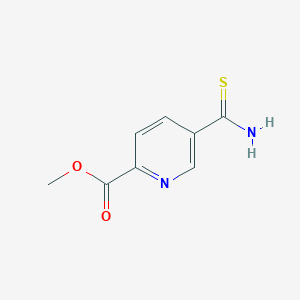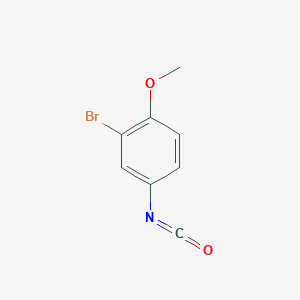
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide (2-CNPPA) is a synthetic organic compound belonging to the class of amides. It is a derivative of acetamide and is composed of a phenoxy ring, an amide group, and two chlorine atoms. 2-CNPPA has been studied for its potential applications in scientific research, such as in biochemical and physiological experiments.
Applications De Recherche Scientifique
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been used in biochemical and physiological experiments to study the effects of various compounds on biological systems. It has also been used to investigate the mechanisms of action of certain compounds on cells and to study the effects of certain drugs on the body.
Mécanisme D'action
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide works by inhibiting the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is involved in many processes in the body, including muscle contraction and memory formation. By inhibiting the enzyme, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the body. This can result in various effects, depending on the dosage and the biological system in which it is used.
Biochemical and Physiological Effects
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential effects on various biological systems. It has been shown to have anticholinergic effects, which can result in increased muscle contraction, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant effects, and it has been studied for its potential to protect against certain types of nerve damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it has a wide range of potential applications. However, it has some limitations as well. It is a relatively potent compound, and it can be toxic in high doses. Therefore, it is important to use caution when handling and using 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide in laboratory experiments.
Orientations Futures
There are several potential future directions for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide research. It could be used to study the effects of various drugs on the body, to investigate the mechanisms of action of certain compounds on cells, and to study the effects of certain drugs on the brain. It could also be used to study the effects of various compounds on the immune system, to investigate the effects of certain drugs on the cardiovascular system, and to study the effects of various compounds on the nervous system. Additionally, it could be used to study the effects of various compounds on the gastrointestinal tract, to investigate the effects of certain drugs on the endocrine system, and to study the effects of various compounds on the reproductive system.
Méthodes De Synthèse
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can be synthesized via a two-step process using either a nucleophilic substitution reaction with a 5-chloro-2-phenoxybenzyl chloride or a Friedel-Crafts acylation reaction followed by an amide formation reaction. In the nucleophilic substitution reaction, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is synthesized by reacting 5-chloro-2-phenoxybenzyl chloride with sodium azide in an inert solvent. In the Friedel-Crafts acylation reaction, 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is synthesized by reacting 5-chloro-2-phenoxybenzene with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then reacted with sodium azide to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyphenyl)acetamide, which is then reacted with 5-chloro-2-phenoxyaniline to form the final product.", "Starting Materials": [ "2-phenoxyaniline", "chloroacetyl chloride", "5-chloro-2-phenoxyaniline" ], "Reaction": [ "Step 1: 2-phenoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-phenoxyphenyl)acetamide.", "Step 2: 5-chloro-2-phenoxyaniline is added to the reaction mixture and the reaction is allowed to proceed to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
Numéro CAS |
54810-28-5 |
Nom du produit |
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
296.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)


![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)